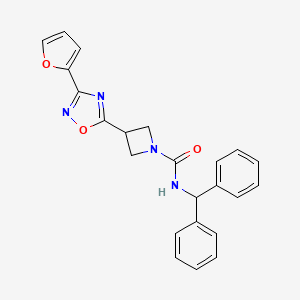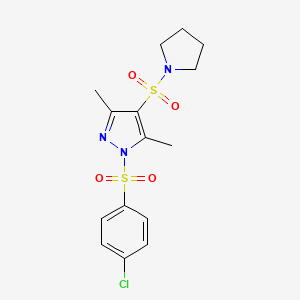
N-(2,4-dibromophenyl)-2-morpholinoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-dibromophenyl)-2-morpholinoacetamide” is a chemical compound that contains a morpholino group and a 2,4-dibromophenyl group attached to an acetamide group. The morpholino group consists of a six-membered ring containing five carbon atoms and one nitrogen atom. The 2,4-dibromophenyl group is a phenyl group (a ring of six carbon atoms) with bromine atoms attached to the 2nd and 4th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The morpholino ring, the phenyl ring, and the acetamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the bromine atoms might make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Pharmaceutical Applications
“N-(2,4-dibromophenyl)-2-morpholinoacetamide” could potentially be used in the pharmaceutical industry. Aniline derivatives, which this compound is a part of, have been reported to possess antithrombolytic, antimicrobial, antioxidant, and antitumor activities .
Antibacterial and Antibiofilm Activities
Pyrrolomycins, a class of biologically active compounds that this compound could potentially be synthesized into, exhibit a broad spectrum of biological activities, including antibacterial and antibiofilm activities .
Antifungal Applications
Pyrrolomycins also exhibit antifungal activities, suggesting potential applications of “N-(2,4-dibromophenyl)-2-morpholinoacetamide” in antifungal drug development .
Anthelmintic Applications
The anthelmintic activity of pyrrolomycins suggests that “N-(2,4-dibromophenyl)-2-morpholinoacetamide” could potentially be used in the development of drugs for treating helminth infections .
Insecticidal and Acaricidal Applications
Pyrrolomycins have been found to exhibit insecticidal and acaricidal activities, indicating potential uses of “N-(2,4-dibromophenyl)-2-morpholinoacetamide” in pest control .
Nonlinear Optical Material Uses
Aniline-based amides, which include “N-(2,4-dibromophenyl)-2-morpholinoacetamide”, have potential applications as optoelectronic devices due to their nonlinear optical (NLO) properties .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,4-dibromophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2N2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLQCUGMIYWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dibromophenyl)-2-morpholinoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide](/img/structure/B2860066.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)

![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)
![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)





![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)

